N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H17ClN6 and its molecular weight is 364.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a decrease in the phosphorylation of these components, disrupting the normal progression of the cell cycle .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This is achieved through the induction of apoptosis within the cells and alteration in cell cycle progression .
Biochemical Analysis
Biochemical Properties
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with various biomolecules, particularly enzymes such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the enzyme, leading to its inhibition .
Cellular Effects
The compound exerts significant effects on various types of cells. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVLGXWHJPTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.